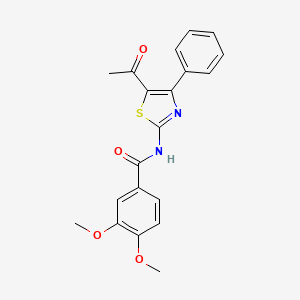

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

描述

N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic thiazole-derived benzamide compound. Its structure comprises a thiazole core substituted with an acetyl group at position 5, a phenyl group at position 4, and an amide linkage to a 3,4-dimethoxybenzoyl moiety. Thiazoles are heterocyclic scaffolds known for their pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory properties . The acetyl and dimethoxy substituents likely enhance its lipophilicity and electronic properties, influencing binding to biological targets.

属性

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-12(23)18-17(13-7-5-4-6-8-13)21-20(27-18)22-19(24)14-9-10-15(25-2)16(11-14)26-3/h4-11H,1-3H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJOGTSZVXWIKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylthiazol-2-amine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

科学研究应用

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The compound’s aromatic structure allows it to intercalate with DNA, affecting gene expression and cellular functions.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural homology with several benzamide-thiazole hybrids. Key comparisons include:

Key Observations :

- Substituent Effects: The acetyl group in the target compound may confer greater metabolic stability compared to nitro (NO₂) or chloro (Cl) substituents in analogs like nitazoxanide or N-(5-chloro-thiazol-2-yl) derivatives .

- Heterocyclic Linkers : Unlike hydrazide-linked benzimidazoles (e.g., ), the target compound’s direct amide linkage to thiazole may reduce conformational flexibility, impacting target selectivity.

Molecular Interactions and Crystallography

- Hydrogen Bonding : Analogous to N-(5-chloro-thiazol-2-yl)-2,4-difluorobenzamide , the target compound’s amide N–H may form intermolecular hydrogen bonds (e.g., N–H···O/N), stabilizing crystal packing. The dimethoxy groups could participate in C–H···O interactions.

- Electron Density : The acetyl group’s electron-withdrawing effect may polarize the thiazole ring, contrasting with electron-donating methoxy groups on the benzamide, creating a dipole moment that influences solubility and membrane permeability.

生物活性

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic organic compound belonging to the thiazole family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of both thiazole and benzamide moieties suggests a diverse range of interactions with biological targets, making it a candidate for further pharmacological investigation.

The biological activity of this compound is likely mediated through its interaction with various molecular targets. The thiazole ring may facilitate binding to enzymes or receptors involved in key physiological processes. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for diseases such as cancer.

- Receptor Modulation : Interaction with receptor sites may lead to altered signaling pathways, affecting cellular responses.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens.

- Anti-inflammatory Effects : The anti-inflammatory potential has been noted in several studies, indicating its usefulness in treating inflammatory conditions.

- Anticancer Properties : Cell line studies have shown that this compound can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |

| Study 2 | Showed anti-inflammatory effects in animal models through inhibition of COX enzymes. |

| Study 3 | Indicated cytotoxicity against various cancer cell lines with IC50 values in the micromolar range. |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions starting from simpler thiazole derivatives. Understanding the structure-activity relationship (SAR) is crucial for optimizing its bioactivity:

- Thiazole Moiety : Essential for biological activity; modifications can enhance potency.

- Benzamide Group : Variations in substituents on the benzene ring can significantly affect the compound's interaction with biological targets.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide to enhance yield and purity?

- Methodological Approach :

- Utilize stepwise condensation reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones. For example, details a thiadiazole synthesis using POCl₃ as a cyclizing agent under reflux conditions, which can be adapted for thiazole formation .

- Introduce acetyl and phenyl groups at the 5-position of the thiazole ring through nucleophilic substitution or Friedel-Crafts acylation. Solvent selection (e.g., DMF or DMSO) and temperature control (90–120°C) are critical to minimize side reactions .

- Purify intermediates via recrystallization (e.g., DMSO/water mixtures) and final products using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?

- Methodological Approach :

- Spectroscopy : Combine -/-NMR to confirm substitution patterns (e.g., acetyl, phenyl, and dimethoxybenzamide groups). IR spectroscopy can validate carbonyl (C=O) and thiazole ring vibrations .

- X-ray crystallography : Use single-crystal X-ray diffraction (SC-XRD) for absolute configuration determination. Programs like SHELXL ( ) or SIR97 ( ) are standard for refinement. For example, reports a thiazole derivative structure with , highlighting the importance of high-resolution data .

Advanced Research Questions

Q. How can researchers design experiments to analyze the structure-activity relationship (SAR) of this compound’s biological activity?

- Methodological Approach :

- Substituent variation : Synthesize analogs with modifications to the acetyl, phenyl, or dimethoxybenzamide groups (e.g., replacing acetyl with propionyl or varying methoxy positions). demonstrates SAR studies by synthesizing thiazole-triazole hybrids with diverse aryl substituents .

- Biological assays : Test analogs against target-specific models (e.g., microbial growth inhibition or enzyme inhibition assays). Use dose-response curves to quantify potency (IC₅₀/EC₅₀ values). Reference , which links sulfonyl-thiazole derivatives to glucocorticoid receptor modulation .

Q. What computational strategies are suitable for predicting the binding interactions of this compound with biological targets?

- Methodological Approach :

- Molecular docking : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding (dimethoxy oxygen) and hydrophobic interactions (phenyl rings). highlights the role of 4-fluorophenyl groups in receptor binding .

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA/GBSA) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported crystallographic data for structurally similar thiazole derivatives?

- Methodological Approach :

- Cross-validate experimental parameters (e.g., temperature during data collection, resolution limits). For example, notes that SHELXL’s robustness in refining twinned crystals can resolve data inconsistencies .

- Compare bond lengths/angles with density functional theory (DFT)-optimized geometries to identify outliers. reports a mean C–C bond length of 0.007 Å, serving as a benchmark .

Experimental Design for Mechanistic Studies

Q. What in vitro assays are appropriate for elucidating the mechanism of action of this compound?

- Methodological Approach :

- Enzyme inhibition assays : Use fluorescence-based or colorimetric kits to measure activity against kinases or proteases. Include positive controls (e.g., staurosporine for kinases) .

- Cellular uptake studies : Employ fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to track intracellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。